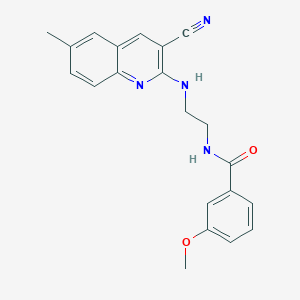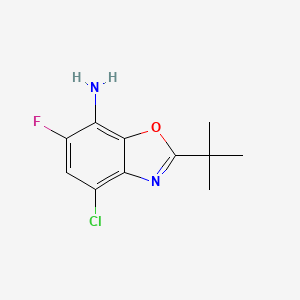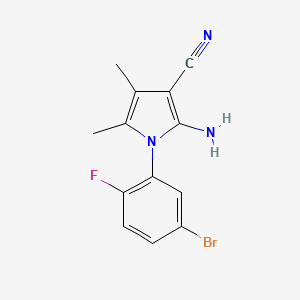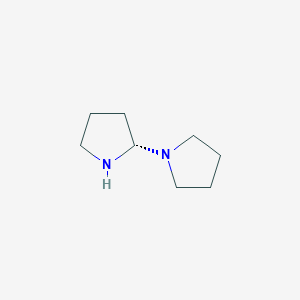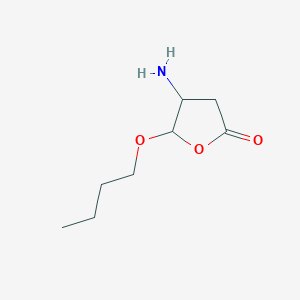
4-Amino-5-butoxydihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-butoxydihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both single and double bonds. The presence of an amino group and a butoxy group in the structure suggests potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-butoxydihydrofuran-2(3H)-one can be approached through various synthetic routes. One possible method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, starting from a butoxy-substituted furan derivative, an amino group can be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-butoxydihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a precursor for biologically active compounds or as a probe in biochemical studies.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-butoxydihydrofuran-2(3H)-one depends on its specific interactions with molecular targets. The amino group may participate in hydrogen bonding or electrostatic interactions, while the butoxy group can influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methoxydihydrofuran-2(3H)-one: Similar structure with a methoxy group instead of a butoxy group.
4-Amino-5-ethoxydihydrofuran-2(3H)-one: Similar structure with an ethoxy group instead of a butoxy group.
4-Amino-5-propoxydihydrofuran-2(3H)-one: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
4-Amino-5-butoxydihydrofuran-2(3H)-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in specific applications where the butoxy group provides a distinct advantage.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-amino-5-butoxyoxolan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-11-8-6(9)5-7(10)12-8/h6,8H,2-5,9H2,1H3 |
InChI Key |
WJHRJOTUERYXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(CC(=O)O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


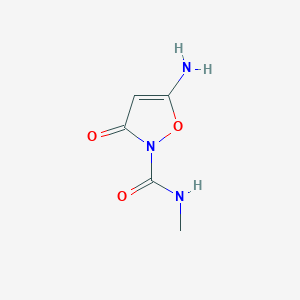
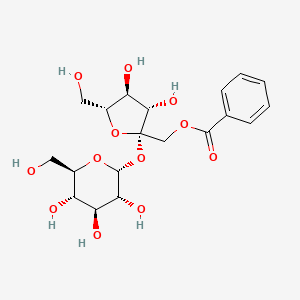
![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)

![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)


